![molecular formula C16H14N2O6 B1242217 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester CAS No. 64603-72-1](/img/structure/B1242217.png)
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester
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Overview
Description
The compound “2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester” is a chemical compound with the molecular formula C16H16N2O6 . It is often used as a building block in organic synthesis for the preparation of various biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves several steps, including the partial hydrolysis of dimethyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate in an inert organic solvent . The synthesis of 2,6-dimethyl-4-(3’-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-methylthiomethyl ester was achieved in 83% yield by alkaline hydrolysis of compound 11a in aqueous EtOH .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)C1=C(C)NC(C)=C(C1)C(=O)OCC
. Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it was used to study the mechanism of electrochemical oxidation in ethanol/water solutions on a glassy carbon electrode .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 332.31 . It has a melting point of 178-183 °C and is soluble in organic solvents .Scientific Research Applications
Synthesis of Nicardipine Hydrochloride
This compound is used in the synthesis of nicardipine hydrochloride , a drug known for its therapeutic use in the treatment of cerebral insufficiency . The process involves a partial hydrolysis of dimethyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .
Calcium Antagonist
1,4-Dihydropyridines (1,4-DHPs), which include this compound, are recognized as vital drugs in the treatment of angina and hypertension . Their pharmaceutical action is related to binding to voltage-dependent L-type calcium channels, thus decreasing the passage of calcium ions into the cell .
Increasing Nitric Oxide Release
1,4-DHPs, including this compound, have been found to increase nitric oxide (NO) release from the intact endothelium . This mechanism at the molecular level contributes to their therapeutic effects .
Synthesis of Other 1,4-DHPs
This compound can be used in the synthesis of other 1,4-DHPs . For example, it can react with chloromethyl methylsulfide to give 2,6-dimethyl-4-(3′-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-methylthiomethyl 5-(2′-cyanoethyl) ester .
Synthesis of Optically Active Compounds
Enantiomeric (+)- and (-)-methy3-nitrooxypropyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl) pyridine-3,5-dicarboxylate 1 were synthesized by esterification of the optically active monocarboxylic acids . This compound can be used in such syntheses .
Synthesis of Substituted Pyrane
This compound can be involved in cyclisation leading to a substituted pyran rather than 1,4-DHP under typical Hantzsch reaction conditions . This is the first example of such a reaction .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of drugs like benidipine , which is a calcium channel blocker
Pharmacokinetics
The compound’s molecular weight (33231 g/mol) suggests that it might have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution in the body.
properties
IUPAC Name |
5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7H,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLPPWLKFWCWOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester |
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